molecular formula C4H9NO3 B6352812 2-methyl-1-nitropropan-2-ol CAS No. 5447-98-3

2-methyl-1-nitropropan-2-ol

Cat. No.: B6352812
CAS No.: 5447-98-3
M. Wt: 119.12 g/mol
InChI Key: FOOMQHQMUGNBKK-UHFFFAOYSA-N
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Description

2-Methyl-1-nitropropan-2-ol (CAS 5447-98-3) is an organic nitro compound with the molecular formula C₄H₉NO₃ and a molecular weight of 119.119 g/mol . This solid compound has a reported boiling point of 204.4°C at 760 mmHg and a density of 1.135 g/cm³ . Its predicted LogP value is 0.557, indicating moderate hydrophobicity . Researchers should note that this specific isomer is distinct from the more commonly referenced 2-methyl-2-nitropropane-1-ol (CAS 76-39-1). The structural difference influences its physical properties and chemical reactivity, making it a compound of interest for specific synthetic pathways and material science research. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-methyl-1-nitropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(2,6)3-5(7)8/h6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOMQHQMUGNBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202877
Record name 2-Propanol, 2-methyl-1-nitro-
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Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-98-3
Record name 2-Methyl-1-nitro-2-propanol
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Record name 2-Methyl-1-nitro-2-propanol
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Record name NSC17680
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Record name 2-Propanol, 2-methyl-1-nitro-
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Record name 2-METHYL-1-NITRO-2-PROPANOL
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Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method involves the base-catalyzed condensation of 2-nitropropane with formaldehyde. This reaction proceeds via a nitroaldol (Henry) mechanism, where the nitroalkane acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form the β-nitro alcohol. Critical parameters include:

  • Molar Ratio : A near-equimolar ratio of 2-nitropropane to formaldehyde (0.9:1 to 1.1:1) is essential to maximize yield and minimize side products.

  • Catalyst : Inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in catalytic amounts (1–10 milliequivalents per mole of 2-nitropropane).

  • Temperature and pH : The reaction occurs at 40–58°C under mildly basic conditions (pH 7–11), with optimal results observed at pH 8–9.

Neutralization and Crystallization

Post-reaction, the mixture is neutralized to pH 4–5 using stearic acid or hydrochloric acid at 55°C to stabilize the product. Crystallization is achieved by cooling the solution to ambient temperature or employing an inert gas stream to evaporate residual water and volatile impurities. This yields a fine white powder with ≥95% purity and melting points around 88°C.

Example Procedure from Patent US4241226A

A mixture of 2-nitropropane (90.5 g, 1 mole), aqueous formaldehyde (8.7 g, 0.08 moles), NaOH (1.2 g, 0.008 moles), and polyoxymethylene (29.8 g, 0.97 moles) is agitated at 50°C for 1 hour. After neutralization with stearic acid, cooling under air agitation produces 112.6 g (92% yield) of crystalline product.

Nitrooxylation of Isopropanol with Sodium Nitrite and Paraformaldehyde

Reaction Pathway

An alternative route utilizes isopropanol, sodium nitrite (NaNO₂), and paraformaldehyde under acidic conditions. While the exact mechanism remains unclear, it likely involves the in situ generation of nitrous acid (HNO₂), which facilitates the oxidation or nitration of isopropanol derivatives.

Optimization Parameters

  • Reactant Ratios : Paraformaldehyde is used in 1–5-fold excess relative to isopropanol, while sodium nitrite is added in 1–3-fold excess relative to paraformaldehyde.

  • Temperature and Time : Reactions proceed at 0–25°C over 4–14 hours, favoring slower kinetics to avoid over-nitration.

  • Workup : The crude product is extracted with dichloromethane, washed with sodium carbonate and water, and concentrated to isolate 2-nitro-2-methyl-1-propanol.

Comparative Analysis of Synthesis Methods

Parameter Formaldehyde Condensation Isopropanol Nitrooxylation
Starting Materials 2-Nitropropane, formaldehydeIsopropanol, NaNO₂, paraformaldehyde
Catalyst NaOH/KOHAcidic medium (implicit)
Reaction Time 1–48 hours4–14 hours
Temperature 40–58°C0–25°C
Yield Up to 95%Not reported
Purity ≥95%Not reported
Industrial Viability High (solvent-free, scalable)Moderate (complex workup)

Industrial Applications and Process Optimization

The formaldehyde condensation method is preferred for large-scale production due to its solvent-free conditions and high yields. Key industrial adaptations include:

  • Continuous Crystallization : Patent US4241226A describes a trough system with Archimedean screws to cool, dry, and crystallize the product continuously, achieving 91% yield at 15°C.

  • Recycling Unreacted Oxime : In related syntheses, unreacted intermediates like isobutyraldehyde oxime are recovered and reused, improving overall atom economy .

Chemical Reactions Analysis

2-Methyl-1-nitropropan-2-ol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to 2-amino-2-methyl-1-propanol (AMP-95) using hydrogenation.

    Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen, catalysts (such as palladium or platinum), and oxidizing agents like hydrogen peroxide. The major products formed from these reactions include 2-amino-2-methyl-1-propanol and various oxidized derivatives .

Scientific Research Applications

Synthesis and Properties

2-Methyl-1-nitropropan-2-ol can be synthesized through the reaction of 2-nitropropane with formaldehyde in the presence of a basic catalyst. The process typically yields high-purity crystalline forms of the compound. The reaction conditions involve maintaining a specific pH and temperature to optimize yield and purity. For instance, using sodium hydroxide as a catalyst in an aqueous medium allows for effective formation of the desired compound, achieving yields greater than 95% under controlled conditions .

Chemical Structure:

  • Molecular Formula: C4_4H9_9NO3_3
  • Molecular Weight: 119.12 g/mol
  • Melting Point: Approximately 88 °C

Adhesion Agents

One of the primary applications of this compound is as an adhesion agent in the manufacturing of tires. Its chemical properties enhance the bonding strength between rubber components, improving durability and performance under various conditions. Studies have shown that incorporating this compound into tire formulations significantly increases adhesion properties compared to traditional adhesives .

Biocides

The compound also exhibits bactericidal properties, making it useful in agricultural and industrial applications as a biocide. It can effectively inhibit bacterial growth, which is crucial in preserving agricultural products and preventing spoilage during storage .

Chemical Intermediate

In organic synthesis, this compound serves as an intermediate for producing other chemical compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in further chemical transformations, expanding its utility in synthetic pathways .

Environmental Chemistry

Research has investigated the atmospheric degradation of related compounds like 2-amino-2-methyl-1-propanol, providing insights into the environmental impact of nitroalcohols. Understanding these degradation pathways is essential for assessing the ecological safety of using such compounds in industrial applications .

Case Studies

ApplicationDescriptionStudy Reference
Tire ManufacturingEnhanced adhesion properties when used as an additive in rubber compounds
Agricultural BiocideEffective inhibition of bacterial growth in storage conditions
Organic SynthesisUtilized as an intermediate for pharmaceuticals
Environmental ImpactInvestigated atmospheric degradation pathways

Mechanism of Action

The mechanism of action of 2-methyl-1-nitropropan-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other biomolecules. The hydroxyl group allows for hydrogen bonding and other interactions with biological targets. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are compared due to shared functional groups or structural motifs:

Compound CAS Molecular Formula Key Structural Features
2-Methyl-1-nitropropan-2-ol Not available C₄H₉NO₃ Nitro (C1), hydroxyl and methyl (C2)
2-Methyl-2-nitro-1-propanol 76-39-1 C₄H₉NO₃ Nitro and methyl (C2), hydroxyl (C1)
2-Nitropropane 79-46-9 C₃H₇NO₂ Secondary nitro group (C2)
1-Nitropropane 108-03-2 C₃H₇NO₂ Primary nitro group (C1)

Key Structural Distinctions :

  • Branching: 2-Methyl-2-nitro-1-propanol has a tertiary carbon (C2) bearing both nitro and methyl groups, whereas 2-nitropropane and 1-nitropropane lack hydroxyl groups and are less branched .
  • Functional Groups : The hydroxyl group in nitro alcohols increases polarity and water solubility compared to nitroalkanes .

Toxicity and Occupational Exposure Limits (OELs)

Compound LD₅₀ (Rat, Oral) OEL (ppm) Genotoxicity (Ames Test) Primary Toxic Effects
2-Methyl-2-nitro-1-propanol 845–1480 mg/kg 0.8 Negative Eye irritation
2-Nitropropane 720 mg/kg 10 Positive Hepatotoxicity, carcinogenicity
1-Nitropropane 1100 mg/kg 25 Limited data Respiratory irritation

Insights :

  • Acute Toxicity: 2-Methyl-2-nitro-1-propanol exhibits lower acute toxicity (higher LD₅₀) compared to 2-nitropropane, likely due to reduced metabolic activation from its branched structure .
  • OEL Derivation: The OEL for 2-methyl-2-nitro-1-propanol (0.8 ppm) was extrapolated using a 10-fold uncertainty factor from 2-nitropropane data, accounting for metabolic differences in branched nitro compounds .

Physicochemical Properties

Property 2-Methyl-2-nitro-1-propanol 2-Nitropropane
Molecular Weight 119.12 g/mol 105.09 g/mol
Physical State Solid Liquid
Melting Point 90°C -93°C
Water Solubility 350 g/L (20°C) 1.7% (20°C)

Implications :

    Biological Activity

    2-Methyl-1-nitropropan-2-ol (CAS Number: 5447-98-3) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound features a nitro group (-NO2) and a hydroxyl group (-OH) attached to a branched carbon chain. Its molecular formula is C4H9NO3C_4H_9NO_3. The presence of both functional groups contributes to its unique reactivity and potential interactions with biological systems.

    The biological activity of this compound is primarily attributed to the following mechanisms:

    • Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates, which may interact with enzymes and other biomolecules, influencing various metabolic pathways.
    • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, enhancing the compound's interaction with biological targets such as proteins and nucleic acids.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for applications in pharmaceuticals and disinfectants .
    • Enzyme Interaction : The compound has been studied for its potential to interact with specific enzymes, which could lead to inhibitory effects on certain biochemical pathways.
    • Toxicological Profile : Understanding the toxicity of this compound is crucial for evaluating its safety in various applications. Studies indicate that while it has potential therapeutic benefits, careful consideration of its toxicity is necessary .

    Case Study 1: Antimicrobial Activity

    A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli10
    Bacillus subtilis12

    Case Study 2: Enzyme Inhibition

    In another study, the interaction of this compound with cytochrome P450 enzymes was analyzed. The compound was found to inhibit enzyme activity at certain concentrations, indicating its potential as a lead compound for drug development.

    Concentration (µM)Enzyme Activity (% Inhibition)
    1030
    5050
    10070

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, it can be compared with structurally similar compounds:

    CompoundStructureBiological Activity
    2-Nitro-2-methyl-1-propanolSimilar nitro groupAntimicrobial
    3-Methyl-1-nitrobutan-2-olDifferent carbon backboneEnzyme interaction studies
    2-Amino-2-methyl-1-propanolReduced formPotentially less toxic

    Q & A

    Q. What are the key toxicological effects of 2-methyl-1-nitropropan-2-ol observed in animal studies?

    Acute toxicity studies in rats report an oral LD50 of 845–1480 mg/kg, with primary effects including eye irritation and no observed genotoxicity in Ames assays . These findings suggest moderate acute toxicity, necessitating precautions to avoid direct ocular exposure.

    Q. What synthetic routes are commonly employed for the preparation of nitro alcohols like this compound?

    While direct synthesis data for this compound are limited, analogous nitro alcohols (e.g., 2-methyl-2-nitro-1-propanol) are synthesized via nitroparaffin reactions with aldehydes like formaldehyde, yielding branched nitro alcohols . Methodological adjustments, such as solvent selection and temperature control, are critical to optimizing yield and purity.

    Q. What occupational exposure limits (OELs) are recommended for this compound?

    A provisional OEL of 0.8 ppm is recommended, derived by applying an uncertainty factor (UF) of 10 to surrogate compounds (e.g., 2-nitropropane) due to structural differences (e.g., tertiary branching), which may alter metabolic pathways . Researchers should use real-time air monitoring and engineering controls (e.g., fume hoods) to comply with this limit.

    Q. What safety protocols are essential for handling this compound in the laboratory?

    Based on acute toxicity data, researchers should:

    • Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact.
    • Employ local exhaust ventilation to minimize inhalation risks.
    • Store the compound in a cool, dry area away from oxidizers .

    Advanced Research Questions

    Q. How can researchers address discrepancies in toxicity data between this compound and its structural analogues?

    When surrogate data (e.g., from 2-nitropropane) are used, apply uncertainty factors (UFs) to account for structural variations. For example, a UF of 10 was used to extrapolate OELs for branched nitro compounds due to metabolic differences caused by tertiary carbon branching . Cross-validation using in vitro assays (e.g., hepatocyte metabolism studies) can further resolve discrepancies.

    Q. What methodological considerations are critical when designing assays to assess the genotoxic potential of nitro alcohols?

    Key considerations include:

    • Incorporating metabolic activation systems (e.g., S9 liver fractions) in Ames tests to detect pro-mutagens.
    • Testing a range of concentrations (e.g., 0.1–5000 µg/plate) to identify dose-dependent effects.
    • Comparing results against structurally similar nitro compounds (e.g., 2-methyl-2-nitro-1-propanol, which showed no genotoxicity in Ames assays) .

    Q. How does carbon chain branching influence the metabolic pathways and toxicity profiles of nitro compounds?

    Tertiary branching (e.g., in this compound) reduces metabolic oxidation rates compared to linear analogues (e.g., 2-nitropropane), potentially altering toxicokinetics. This structural feature may prolong systemic exposure, necessitating longer-term toxicity studies to evaluate chronic effects .

    Q. What analytical techniques are most effective for validating the purity of this compound post-synthesis?

    High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts .

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